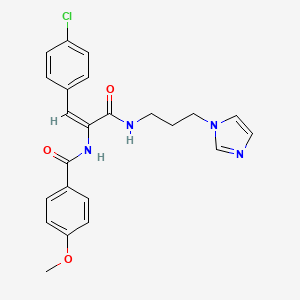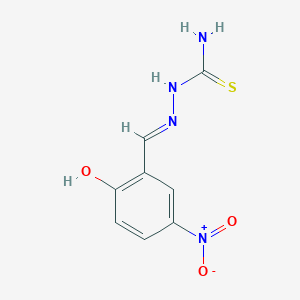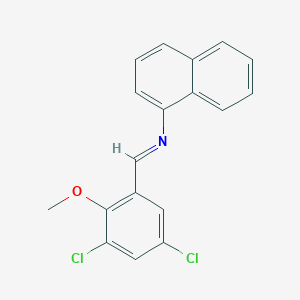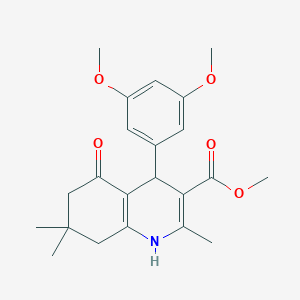
N-(3-((3-(1H-Imidazol-1-yl)propyl)amino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-Chlorophenyl)-1-(((3-(1H-imidazol-1-yl)propyl)amino)carbonyl)vinyl)-4-methoxybenzamide is a complex organic compound that features a combination of aromatic rings, an imidazole moiety, and various functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Chlorophenyl)-1-(((3-(1H-imidazol-1-yl)propyl)amino)carbonyl)vinyl)-4-methoxybenzamide typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the propyl chain: The imidazole ring is then functionalized with a propyl chain using alkylation reactions.
Coupling with 4-chlorophenyl and 4-methoxybenzamide: The final steps involve coupling reactions to attach the 4-chlorophenyl and 4-methoxybenzamide groups, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(2-(4-Chlorophenyl)-1-(((3-(1H-imidazol-1-yl)propyl)amino)carbonyl)vinyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential as a pharmaceutical agent, possibly targeting specific receptors or enzymes.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which N-(2-(4-Chlorophenyl)-1-(((3-(1H-imidazol-1-yl)propyl)amino)carbonyl)vinyl)-4-methoxybenzamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: The compound may interact with specific receptors, altering their activity.
Enzyme inhibition: It could inhibit certain enzymes, affecting metabolic pathways.
Signal transduction: The compound might influence signal transduction pathways, leading to various cellular responses.
相似化合物的比较
Similar Compounds
- N-(2-(4-Fluorophenyl)-1-(((3-(1H-imidazol-1-yl)propyl)amino)carbonyl)vinyl)-4-methoxybenzamide
- N-(2-(4-Bromophenyl)-1-(((3-(1H-imidazol-1-yl)propyl)amino)carbonyl)vinyl)-4-methoxybenzamide
Uniqueness
N-(2-(4-Chlorophenyl)-1-(((3-(1H-imidazol-1-yl)propyl)amino)carbonyl)vinyl)-4-methoxybenzamide is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the imidazole ring and the methoxybenzamide moiety also contributes to its distinct properties.
属性
CAS 编号 |
307953-19-1 |
|---|---|
分子式 |
C23H23ClN4O3 |
分子量 |
438.9 g/mol |
IUPAC 名称 |
N-[(E)-1-(4-chlorophenyl)-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C23H23ClN4O3/c1-31-20-9-5-18(6-10-20)22(29)27-21(15-17-3-7-19(24)8-4-17)23(30)26-11-2-13-28-14-12-25-16-28/h3-10,12,14-16H,2,11,13H2,1H3,(H,26,30)(H,27,29)/b21-15+ |
InChI 键 |
LPGOUBKYUPUIAO-RCCKNPSSSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCCN3C=CN=C3 |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCCN3C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11988123.png)

![5'-Bromo-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11988138.png)
![2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11988139.png)




![N-(4-ethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11988169.png)
![9-Bromo-2-(4-fluorophenyl)-5',5'-dimethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohex[2]en]-3'-ol](/img/structure/B11988171.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11988178.png)



